2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid
Description
This compound features a boron-containing tricyclic core (2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl) conjugated to a thiophen-2-yl group via an ethenyl linker. Its structural complexity suggests applications in materials science or pharmacology, particularly where boron-mediated interactions (e.g., Lewis acid catalysis or protein binding) are critical. The thiophene group may contribute to aromatic stacking interactions, while the acetic acid tail improves aqueous solubility .
Properties
IUPAC Name |
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BF2N2O3S/c25-24(26)27-17(6-3-16-4-10-20(11-5-16)31-15-23(29)30)7-8-18(27)14-19-9-12-21(28(19)24)22-2-1-13-32-22/h1-14H,15H2,(H,29,30)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYDYOGYLPDKRP-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)O)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)O)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid is synthesized through a series of chemical reactions involving borondipyrromethene as the core structure. The carboxylic acid group is introduced to the borondipyrromethene scaffold through specific organic reactions. The synthesis typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds with primary amine groups .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in a dark powder form and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid primarily undergoes substitution reactions, particularly with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as EDC or HATU .
Common Reagents and Conditions:
Reagents: EDC, HATU, primary amines
Major Products: The major product formed from these reactions is a stable amide bond between the carboxylic acid group of BDP 630/650 and the primary amine group of the reacting molecule .
Scientific Research Applications
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and experiments.
Industry: Applied in the manufacturing of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of activators such as EDC or HATU. The compound’s fluorescence properties are due to the borondipyrromethene scaffold, which allows it to absorb light at a specific wavelength (630 nm) and emit light at a different wavelength (650 nm) .
Comparison with Similar Compounds
Boron-Containing Tricyclic Derivatives
- 18-[4-(2,2-Difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate (CAS: 1250963-36-0) Key Differences: Replaces the phenoxyacetic acid with a long alkyl chain (octadecyl) and a phosphinate group. Implications: Increased lipophilicity (logP > 8) reduces aqueous solubility, favoring membrane interactions or lipid-based delivery systems. The phosphinate group may modulate charge distribution for targeting specific enzymes .
- 12-Dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium Key Differences: Substitutes thiophene with a phenyl group and adds a dimethylamino cation. Implications: Cationic charge enhances solubility in polar solvents, while the phenyl group may alter π-π stacking efficiency compared to thiophene .
Acetic Acid-Functionalized Analogues
- Thiazolidinone Derivatives () Examples:
(5-{[4-(2-Phenylethoxy)phenyl]methylidene}-2,4-dioxothiazolidin-3-yl)acetic acid
- Melting point: 176–178°C; moderate yield (47%).
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-2,4-dioxothiazolidin-3-yl}acetic acid
- Melting point: 243–246°C; high yield (74%). Key Differences: Replace the boron-tricyclic core with thiazolidinone rings. Implications: Thiazolidinones are associated with PPARγ modulation and antidiabetic activity. The absence of boron limits Lewis acid-mediated interactions but simplifies synthesis .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid is a complex organic molecule characterized by its unique structural features and potential biological applications. This article aims to summarize its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 573.4 g/mol. Its structure includes a thiophene ring and difluorinated substituents which contribute to its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 573.4 g/mol |
| IUPAC Name | 2-[4-[(E)-2-(2,2-difluoro... |
The biological activity of this compound may be attributed to several mechanisms:
- Cellular Interaction : The compound has been shown to interact with various cellular components, potentially influencing signaling pathways.
- Fluorescent Properties : Its unique fluorescent characteristics make it suitable for cellular labeling and detection in biological studies.
- Therapeutic Potential : Preliminary studies suggest it may have applications in therapeutic settings due to its potential effects on cell proliferation and apoptosis.
Case Studies
Research has highlighted several case studies that illustrate the biological effects of this compound:
-
Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Example Study : A study conducted on breast cancer cells showed a significant reduction in cell viability (p < 0.05) when treated with varying concentrations of the compound over 48 hours.
- Neuroprotective Effects : Another study focused on neuroprotective effects against oxidative stress in neuronal cells. The compound exhibited a protective effect by reducing reactive oxygen species (ROS) levels.
- Antimicrobial Properties : The compound was also evaluated for antimicrobial activity against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotection | Reduces ROS levels | |
| Antimicrobial | Inhibits bacterial growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
